molecular formula C22H20BrF3N4O B403961 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]

1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]

Cat. No.: B403961
M. Wt: 493.3g/mol
InChI Key: NNLPMBKCTRAWNI-RHANQZHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a quinazoline ring, a trifluoromethyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] typically involves multi-step organic reactions The hydrazinylidene moiety is then added through a condensation reaction with appropriate hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2E)-(6-chloro-4-phenylquinazolin-2(3H)-ylidene)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one
  • (5Z)-5-[(2E)-(6-bromo-4-methylquinazolin-2(3H)-ylidene)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one

Uniqueness

The uniqueness of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H20BrF3N4O

Molecular Weight

493.3g/mol

IUPAC Name

(5Z)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one

InChI

InChI=1S/C22H20BrF3N4O/c1-21(2,3)18(31)12-17(22(24,25)26)29-30-20-27-16-10-9-14(23)11-15(16)19(28-20)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,27,28,30)/b29-17-

InChI Key

NNLPMBKCTRAWNI-RHANQZHGSA-N

Isomeric SMILES

CC(C)(C)C(=O)C/C(=N/NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C(F)(F)F

SMILES

CC(C)(C)C(=O)CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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